4-(Oxazol-4-yl)benzene-1-sulfonyl chloride CAS 954368-94-6 properties
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride CAS 954368-94-6 properties
The Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)[1]
Executive Summary
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride (CAS 954368-94-6) represents a high-value "privileged structure" in medicinal chemistry.[1] It combines a robust electrophilic "warhead" (sulfonyl chloride) with a bioactive heterocyclic "anchor" (the oxazole ring).[1][2] This dual functionality allows it to serve as a critical intermediate in the synthesis of sulfonamide-based pharmacophores, particularly in the development of kinase inhibitors, antimicrobials, and tubulin polymerization inhibitors.[1]
This guide provides a rigorous technical analysis of the compound's properties, synthesis, and application in drug development, moving beyond standard catalog data to offer actionable experimental insights.
Chemical Identity & Physicochemical Specifications[1][2][3]
This compound is characterized by the presence of a hydrolytically unstable sulfonyl chloride group and a slightly basic 1,3-oxazole ring.[1] The para-substitution pattern provides linear rigidity, essential for binding in deep enzymatic pockets.[1]
| Property | Specification / Detail |
| CAS Number | 954368-94-6 |
| IUPAC Name | 4-(1,3-oxazol-4-yl)benzenesulfonyl chloride |
| Molecular Formula | C₉H₆ClNO₃S |
| Molecular Weight | 243.67 g/mol |
| Physical State | Solid (Crystalline powder) |
| Color | Off-white to pale yellow |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts violent with water/alcohols.[1] |
| Reactivity Class | Electrophile (Sulfonylating agent) |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[3] |
Synthesis & Production Logic
The synthesis of CAS 954368-94-6 typically follows a convergent route. The critical challenge is introducing the chlorosulfonyl group without degrading the acid-sensitive oxazole ring.[1]
2.1 Retrosynthetic Analysis
The most scalable approach involves the construction of the 4-phenyloxazole core followed by electrophilic aromatic substitution (chlorosulfonation).[1]
Key Mechanistic Insight: The oxazole ring is electron-rich but can undergo protonation in strong acids.[1] However, the phenyl ring at the 4-position is sufficiently activated to undergo chlorosulfonation with excess chlorosulfonic acid (
2.2 Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway. The oxazole core is established first, utilizing the stability of the 4-phenyl substituent to direct the subsequent sulfonyl chloride installation.[1]
Reactivity Profile & Application
The utility of CAS 954368-94-6 lies in its ability to generate sulfonamides (
3.1 The "Schotten-Baumann" Coupling
The primary application is the reaction with primary or secondary amines.[1]
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The Challenge: The oxazole nitrogen can act as a competitive base, potentially trapping the sulfonyl chloride or forming salts.
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The Solution: Use a non-nucleophilic base (e.g., DIPEA or Pyridine) and non-protic solvents (DCM or THF) to scavenge the HCl byproduct.[1]
3.2 Mechanism of Action (Sulfonamide Formation)[1][2]
Figure 2: Mechanistic flow of sulfonamide coupling. The base is critical to prevent acid-mediated degradation of the oxazole ring.[1]
Validated Experimental Protocol
Objective: Synthesis of a sulfonamide derivative from CAS 954368-94-6.[1][2]
Materials
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4-(Oxazol-4-yl)benzene-1-sulfonyl chloride (1.0 equiv)[1]
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Primary Amine (e.g., Aniline derivative) (1.1 equiv)[1]
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Pyridine (anhydrous) or DIPEA (1.5 equiv)[1]
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Dichloromethane (DCM), anhydrous[1]
Step-by-Step Methodology
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Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the Primary Amine (1.0 mmol) in anhydrous DCM (5 mL).
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Base Addition: Add Pyridine (1.5 mmol) to the amine solution. Cool the mixture to 0°C using an ice bath.
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Why? Cooling controls the exotherm of the sulfonyl chloride addition, preventing side reactions.
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Reagent Addition: Dissolve CAS 954368-94-6 (1.0 mmol) in a minimal amount of DCM (2 mL) and add it dropwise to the reaction mixture over 10 minutes.
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Causality: Slow addition prevents localized high concentrations of the electrophile, favoring the desired N-sulfonylation over bis-sulfonylation.[1]
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-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (or LC-MS) for the disappearance of the amine.[1]
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Quench & Workup: Dilute with DCM (20 mL). Wash sequentially with:
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Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc gradient).[1]
Safety & Handling (E-E-A-T)
Critical Warning: Sulfonyl chlorides are lachrymators and corrosive.
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Hydrolysis Hazard: Upon contact with water, this compound releases Hydrochloric Acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic.
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PPE: Full chemical resistant gloves (Nitrile > 0.11mm), safety goggles, and lab coat are mandatory. Handle only in a functioning fume hood.
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Decontamination: Spills should be treated with solid sodium bicarbonate or lime to neutralize acidity before cleanup.
References
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Jiehua Pharma. (n.d.). 4-(oxazol-4-yl)benzene-1-sulfonyl chloride - Product Specifications. Retrieved from
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Organic Syntheses. (1921). Benzenesulfonyl chloride synthesis (General Procedure). Org. Synth. 1921, 1, 21; Coll. Vol. 1, 84. Retrieved from
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BenchChem. (n.d.). 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride: Reactivity and Applications. Retrieved from
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National Institutes of Health (NIH). (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. Angew. Chem. Int. Ed. Retrieved from
- Slivka, M. V., et al. (2014). Synthesis of oxazole derivatives. Chemistry of Heterocyclic Compounds. (General reference for oxazole stability).
